

Application Notes and Protocols for Assessing TAS-103 Efficacy in Mouse Models

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Compound of Interest

Compound Name: TAS-103

Cat. No.: B1662211

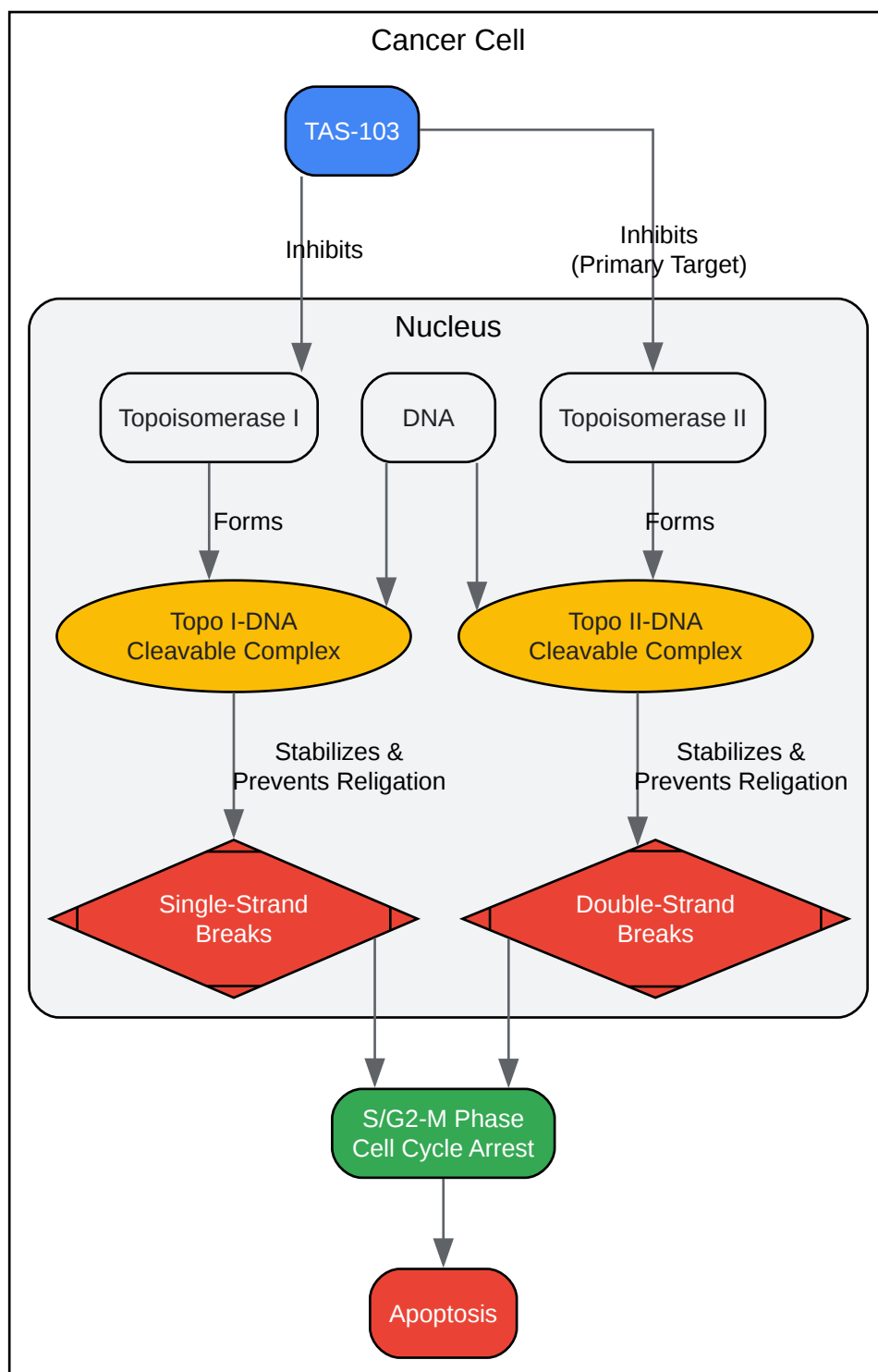
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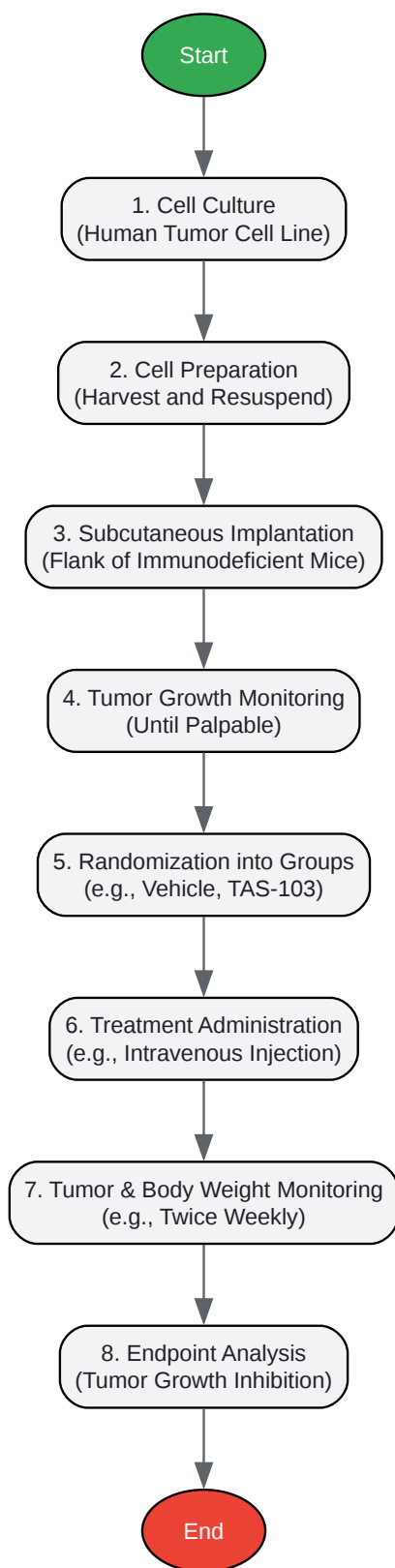
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of **TAS-103**, a dual inhibitor of topoisomerase I and II, using subcutaneous xenograft mouse models. The following sections detail the mechanism of action, experimental procedures, data analysis, and visualization of key processes.

Mechanism of Action of TAS-103

TAS-103 exerts its anticancer effects by targeting two essential enzymes involved in DNA replication and repair: topoisomerase I (Topo I) and topoisomerase II (Topo II).^{[1][2][3]} While it inhibits both, it is considered a potent topoisomerase II poison.^{[1][4]} The primary mechanism involves the stabilization of the enzyme-DNA cleavable complex.^{[1][3][5]} This action prevents the re-ligation of DNA strands, leading to an accumulation of single and double-strand breaks. The resulting DNA damage triggers cell cycle arrest, predominantly in the S and G2/M phases, and ultimately induces apoptosis (programmed cell death).^{[6][7][8]}





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